molecular formula C19H18N2O3S2 B4184586 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide

5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide

Cat. No.: B4184586
M. Wt: 386.5 g/mol
InChI Key: GBNWDCAPZHKEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide, also known as MTS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide acts as a competitive inhibitor of PKC, binding to the enzyme's ATP-binding site and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of PKC, resulting in altered cellular processes. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide in lab experiments is its specificity for PKC, which allows for the investigation of the role of this enzyme in various cellular processes. This compound is also relatively easy to synthesize and has a high purity, making it a reliable tool for research. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are many future directions for the use of 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide in scientific research. One area of interest is the investigation of the role of PKC in aging and age-related diseases, such as Alzheimer's disease. This compound could also be used to study the effects of PKC inhibition on immune cell function and the development of autoimmune diseases. Additionally, the development of more specific and potent PKC inhibitors could lead to the development of new therapies for cancer and other diseases.

Scientific Research Applications

5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in a dose-dependent manner, and its specificity for PKC has been confirmed through various experiments. This compound has been used to investigate the role of PKC in cancer, inflammation, and neurodegenerative diseases, among others.

Properties

IUPAC Name

5-methyl-N-[4-(methylsulfamoyl)phenyl]-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13-18(14-6-4-3-5-7-14)17(12-25-13)19(22)21-15-8-10-16(11-9-15)26(23,24)20-2/h3-12,20H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNWDCAPZHKEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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